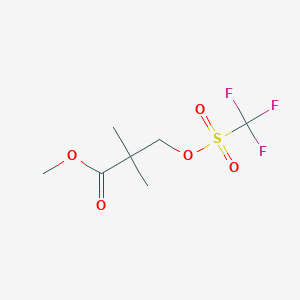

Methyl 2,2-dimethyl-3-(trifluoromethanesulfonyloxy)propanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 2,2-dimethyl-3-(trifluoromethanesulfonyloxy)propanoate is a chemical compound that is part of a broader class of trifluoromethanesulfonate esters. These compounds are characterized by their trifluoromethanesulfonyloxy functional group, which imparts unique physical and chemical properties that make them valuable in various chemical reactions and applications, including as intermediates in organic synthesis and in pharmaceuticals for their antifungal activities .

Synthesis Analysis

The synthesis of this compound and related compounds typically involves the reaction of suitable precursors with trifluoromethanesulfonic acid or its derivatives. For instance, the synthesis of related trifluoromethyl compounds can be achieved through reactions involving perfluoroalkylated precursors and sulfur trioxide, followed by methanol treatment . Additionally, the synthesis of analogs with antifungal activity involves the alkylation of methyl groups at specific positions on the propanol backbone .

Molecular Structure Analysis

The molecular structure of related trifluoromethanesulfonate compounds has been studied using various techniques, including gas electron diffraction and quantum chemical calculations. These studies reveal the conformational properties of the molecules, such as the gauche conformation observed in methyl trifluoromethanesulfonate, which is a simpler analog of the compound . Theoretical investigations also provide insights into the stable conformations and intramolecular interactions, such as hydrogen bonding, that can influence the molecular structure and reactivity .

Chemical Reactions Analysis

Trifluoromethanesulfonate esters are known for their reactivity and are often used as intermediates in organic synthesis. For example, methyl 3-oxo-ω-fluorosulfonylperfluoropentanoate, a related compound, has been shown to be a versatile trifluoromethylating agent for various organic halides, indicating the potential for this compound to participate in similar reactions . Additionally, the formation of 3-methyl-1-adamantyl trifluoromethanesulfonate from the reaction with trifluoromethanesulfonic acid suggests that the compound could also undergo dissociation and carbocationic rearrangements under certain conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of trifluoromethanesulfonate esters are influenced by their molecular structure. For instance, the presence of the trifluoromethanesulfonyloxy group can affect the compound's density, speed of sound, and volumetric properties when mixed with other solvents, as observed in studies of ionic liquids containing trifluoromethanesulfonate . The separation of stereoisomers of related compounds by reverse phase high-performance liquid chromatography also highlights the importance of the compound's physical properties in analytical chemistry .

Applications De Recherche Scientifique

Synthesis and Structure-Activity Relationships

Methyl 2,2-dimethyl-3-(trifluoromethanesulfonyloxy)propanoate is utilized in the synthesis of nonsteroidal antiandrogens, showing potential in the treatment of androgen-responsive diseases. The compound's derivatives, particularly those with a trifluoromethyl group, exhibit partial androgen agonist activity, leading to the development of potent antiandrogens like ICI 176334, which are being explored for benign and malignant conditions (Tucker, Crook, & Chesterson, 1988).

Electrochemical Studies in Non-aqueous Solvents

Research on this compound contributes to understanding the dissociation behavior of trifluoromethanesulfonic acid in non-aqueous solvents. This knowledge is crucial for electrochemical applications, where the strength and dissociation of acids in various solvents impact the performance of electrochemical systems (Fujinaga & Sakamoto, 1977).

Zwitterionic Polymers and Copolymers

The compound plays a role in the synthesis of zwitterionic polymers and copolymers, which exhibit unique solubility behavior influenced by copolymer composition, pH, and electrolyte concentration. These materials are of interest for their potential applications in biotechnology and medicine, given their responsive nature to environmental changes (Kathmann, White, & McCormick, 1997).

Ionic Liquids and Catalysis

This compound contributes to the field of ionic liquids, particularly in the synthesis of triflate anion ionic liquids. These ionic liquids have unique properties and are used in various applications, including catalysis, electrochemistry, and green chemistry. The solvent-free synthesis of high purity triflate ionic liquids from this compound opens up new avenues for sustainable chemical processes (Ignat’ev et al., 2012).

Synthesis of Cyclopropane Derivatives

The compound is also employed in the synthesis of cyclopropane derivatives, which are valuable in medicinal chemistry and organic synthesis. The ability to undergo double alkylation with active methylene compounds leads to the production of trifluoromethylated cyclopropane derivatives, which are important intermediates in the synthesis of a variety of bioactive molecules (Kasai et al., 2012).

Safety and Hazards

The safety information available indicates that Methyl 2,2-dimethyl-3-(trifluoromethanesulfonyloxy)propanoate is potentially dangerous. The GHS pictograms indicate that it may cause harm if swallowed (H301), cause severe skin burns and eye damage (H314), and may be harmful if inhaled (H332) . Precautionary measures include avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and ensuring adequate ventilation .

Propriétés

IUPAC Name |

methyl 2,2-dimethyl-3-(trifluoromethylsulfonyloxy)propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11F3O5S/c1-6(2,5(11)14-3)4-15-16(12,13)7(8,9)10/h4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFGPVHJRBMESDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(COS(=O)(=O)C(F)(F)F)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11F3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2527540.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B2527541.png)

![3-{3-[Ethyl(3-methylphenyl)amino]propyl}-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2527543.png)

![N-(2,5-dimethoxyphenyl)-2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2527546.png)

![(E)-4-(Dimethylamino)-N-[(3-methyl-4-oxophthalazin-1-yl)methyl]but-2-enamide](/img/structure/B2527549.png)

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2527553.png)

![[(2R)-oxolan-2-yl]methylthiourea](/img/structure/B2527556.png)

![4,5-Dihydronaphtho[2,1-d]isoxazole-3-carboxylic acid](/img/structure/B2527557.png)

![4-[(2-Chloro-1-benzofuran-3-yl)methylcarbamoyl]benzenesulfonyl fluoride](/img/structure/B2527558.png)

![N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]-N'-(3-methylphenyl)ethanediamide](/img/structure/B2527561.png)

![5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2527562.png)